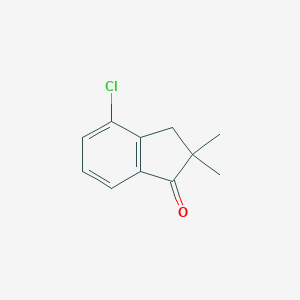
3-Methyl-5-phenylpyridine
Vue d'ensemble
Description
3-Methyl-5-phenylpyridine is an organic compound with the molecular formula C12H11N . It has a molecular weight of 169.23 g/mol . It is a liquid at room temperature and is stored in a dry, sealed environment .
Molecular Structure Analysis
The molecular structure of 3-Methyl-5-phenylpyridine consists of a pyridine ring substituted with a methyl group and a phenyl group . The InChI code for this compound is 1S/C12H11N/c1-10-7-12(9-13-8-10)11-5-3-2-4-6-11/h2-9H,1H3 .
Physical And Chemical Properties Analysis
3-Methyl-5-phenylpyridine is a liquid at room temperature . It has a molecular weight of 169.22 g/mol and a molecular formula of C12H11N . The exact mass and monoisotopic mass are 169.089149355 g/mol . The compound has a topological polar surface area of 12.9 Ų .
Applications De Recherche Scientifique
Herbicidal Activity
Phenylpyridine moiety-containing pyrazole derivatives, which include 3-Methyl-5-phenylpyridine, have been synthesized and tested for their herbicidal activities . These compounds have shown moderate herbicidal activities against several species of weeds . For instance, certain compounds demonstrated 50% inhibition activity against Setaria viridis, which was slightly superior to pyroxasulfone .
Synthesis of Novel Compounds
3-Methyl-5-phenylpyridine can be used in the synthesis of novel compounds. Pyrazole-containing compounds, a class of five-membered heterocyclic compounds with simple synthetic routes, have been widely used in the study of biologically active molecules . 3-Methyl-5-phenylpyridine can be a part of these compounds.
Material Science Research
3-Methyl-5-phenylpyridine can be used in material science research. Scientists with experience in areas such as Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others can utilize this compound .
Halogenation of Pyridines
3-Methyl-5-phenylpyridine, being a pyridine, can be used in the halogenation of the 3-position of pyridines . This method has been used to produce a diverse set of 3-halopyridines and demonstrated late-stage halogenation of complex pharmaceuticals and agrochemicals .
Pharmaceutical Research
3-Methyl-5-phenylpyridine can be used in pharmaceutical research. As mentioned above, it can be used in the late-stage halogenation of complex pharmaceuticals .
Agrochemical Research
3-Methyl-5-phenylpyridine can also be used in agrochemical research. It has been used in the late-stage halogenation of complex agrochemicals .
Safety and Hazards
Propriétés
IUPAC Name |
3-methyl-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-7-12(9-13-8-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFKZMSXKPTQJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344589 | |
| Record name | 3-Methyl-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-phenylpyridine | |
CAS RN |
10477-94-8 | |
| Record name | 3-Methyl-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-5-phenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-acetoxyamino-3-methyl-5-phenylpyridine interact with DNA, and what are the implications of this interaction?
A1: 2-Acetoxyamino-3-methyl-5-phenylpyridine is proposed as the ultimate carcinogenic form of AMPP. Research using the 32P-postlabelling technique demonstrated that this compound forms significantly more adducts with DNA compared to its precursor, 2-hydroxyamino-3-methyl-5-phenylpyridine. [] This higher adduct formation suggests a more potent interaction with DNA, which is a crucial step in the carcinogenic process. [] The ability to obtain this reactive compound in crystalline form provides a valuable tool for further investigating the mechanisms of DNA damage caused by aromatic amine carcinogens. []
Q2: What is the significance of sulfation in the metabolism of AMPP and its related compounds?
A2: Research indicates that sulfation plays a crucial role in the metabolic activation of certain aromatic amines. Studies comparing liver cytosols from different rat groups revealed that the sulfation activity towards various hydroxamic acids, including N-hydroxy-2-acetylamino-3-methyl-5-phenylpyridine (N-OH-2AAMPP), differed significantly. [] Notably, N-OH-2AAMPP was poorly sulfated by all cytosols tested. [] Interestingly, N-hydroxy-2-amino-3-methyl-5-phenylpyridine (N-OH-2AMPP), a related hydroxylamine, was conjugated, suggesting different enzymes might be responsible for the sulfation of hydroxylamines and hydroxamic acids. [] This difference in metabolic pathways could have implications for the carcinogenic potential of these compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




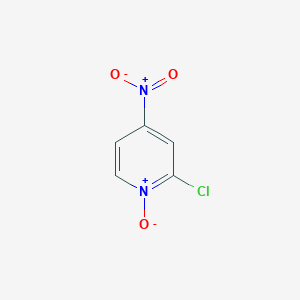

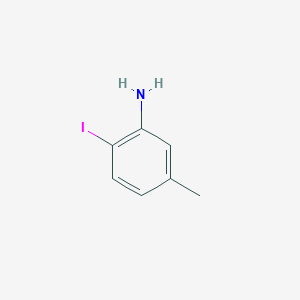

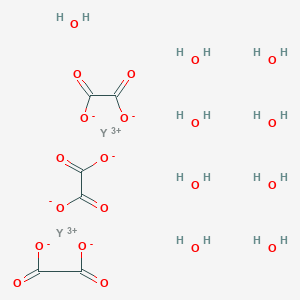
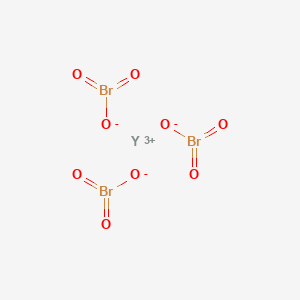


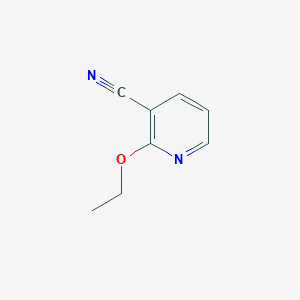
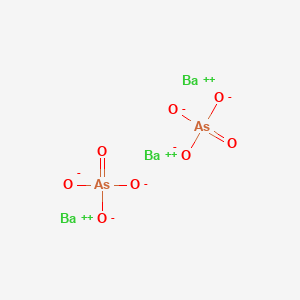
![11-methyl-11H-benzo[a]carbazole](/img/structure/B84985.png)

